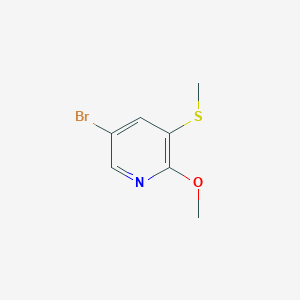
5-Bromo-2-methoxy-3-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-3-(methylthio)pyridine is a chemical compound used as a ligand for the central nicotinic acetylcholine receptor . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from 2,5-Dibromopyridine and Methanol . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of this compound is C6H6BrNO . Its molecular weight is 188.02 . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it is involved in the protodeboronation of pinacol boronic esters . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
This compound has a boiling point of 80 °C/12 mmHg (lit.) and a density of 1.453 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.555 (lit.) .作用機序
Target of Action
The primary target of 5-Bromo-2-methoxy-3-(methylthio)pyridine is the somatostatin sst 3 receptor . This compound is used as a building block for the synthesis of a potent and selective antagonist for this receptor . The somatostatin sst 3 receptor plays a crucial role in numerous biological processes, including the inhibition of hormone and neurotransmitter release.
Mode of Action
This compound interacts with its target, the somatostatin sst 3 receptor, by binding to it and acting as an antagonist This means it blocks the action of the receptor, preventing it from carrying out its normal function
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the somatostatin sst 3 receptor . By acting as an antagonist, this compound can disrupt the normal functioning of these pathways, leading to downstream effects that can alter cellular processes. The specific pathways and their downstream effects are complex and may vary depending on the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on the somatostatin sst 3 receptor . By blocking this receptor, the compound can alter hormone and neurotransmitter release, potentially leading to a variety of physiological effects. The exact outcomes would likely depend on the specific cellular and systemic context.
実験室実験の利点と制限
The advantages of using 5-Bromo-2-methoxy-3-(methylthio)pyridine in laboratory experiments include its efficiency as a reagent and its ability to act as a catalyst. Its ability to inhibit MAO-A also makes it a potential candidate for the development of new drugs and therapies. However, there are some limitations to using this compound in laboratory experiments. The compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is toxic and can be dangerous if it is not handled properly.
将来の方向性
There are several potential future directions for the use of 5-Bromo-2-methoxy-3-(methylthio)pyridine in scientific research. One potential direction is the development of new drugs and therapies that use this compound as an MAO-A inhibitor. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of certain diseases. Finally, further research could be conducted to explore the compound's potential applications in organic synthesis and laboratory experiments.
合成法
5-Bromo-2-methoxy-3-(methylthio)pyridine can be synthesized by a number of different methods. One method involves the reaction of 2-methoxy-3-(methylthio)pyridine with bromine in the presence of a Lewis acid. This method has been found to be efficient and is often used in the laboratory. Another method involves the reaction of 2-methoxy-3-(methylthio)pyridine with bromine and a base such as sodium hydroxide. This method is also efficient and is often used in the laboratory.
科学的研究の応用
5-Bromo-2-methoxy-3-(methylthio)pyridine has been studied for its potential applications in scientific research. It has been shown to be effective as a reagent in organic synthesis and as a catalyst in various laboratory experiments. It has also been studied for its possible applications in medical research and drug development. In particular, this compound has been studied for its potential use as an inhibitor of the enzyme monoamine oxidase-A (MAO-A). MAO-A is an enzyme that is involved in the metabolism of certain neurotransmitters and drugs. Inhibition of MAO-A could potentially lead to the development of new drugs and therapies for a variety of medical conditions.
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-methoxy-3-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBSOCIIRLIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)




![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)
